molecular formula C25H23B2N B14678313 N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine CAS No. 38762-27-5

N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine

Cat. No.: B14678313
CAS No.: 38762-27-5
M. Wt: 359.1 g/mol
InChI Key: VBEVAJHHOVVHFT-UHFFFAOYSA-N
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Description

N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features boron atoms bonded to nitrogen and phenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine typically involves the reaction of diphenylborane with N-methyl-1,1-diphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-nitrogen bonds to simpler amine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylborane: A simpler boron-containing compound with similar reactivity.

    N-Methyl-1,1-diphenylamine: Shares the amine structure but lacks boron atoms.

    Phenylboronic acid: Contains boron and phenyl groups, used in similar applications.

Uniqueness

N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine stands out due to its dual boron-nitrogen bonding, which imparts unique chemical and biological properties

Properties

CAS No.

38762-27-5

Molecular Formula

C25H23B2N

Molecular Weight

359.1 g/mol

IUPAC Name

N,N-bis(diphenylboranyl)methanamine

InChI

InChI=1S/C25H23B2N/c1-28(26(22-14-6-2-7-15-22)23-16-8-3-9-17-23)27(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3

InChI Key

VBEVAJHHOVVHFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)N(B(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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